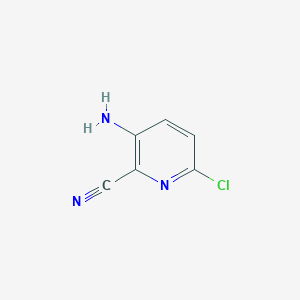

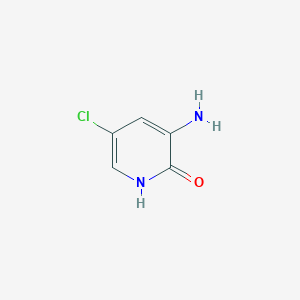

3-氨基-5-氯-2-羟基吡啶

货号 B113382

CAS 编号:

98027-36-2

分子量: 144.56 g/mol

InChI 键: VXZVNWIPIHJGQJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

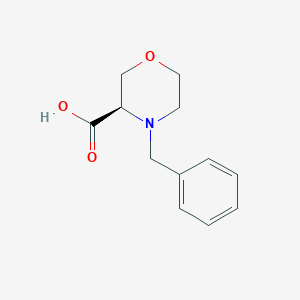

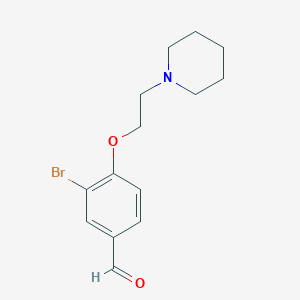

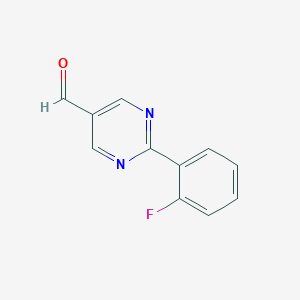

3-Amino-5-chloro-2-hydroxypyridine is a chemical compound with the molecular formula C5H5ClN2O. It has a molecular weight of 144.56 g/mol . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of 2-amino-3-hydroxy-5-chloropyridine and 2-amino-3-hydroxy-5-bromopyridine is achieved by selective hydrolysis of corresponding 2-amino-3,5-dihalopyridines . Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .Molecular Structure Analysis

The IUPAC name of this compound is 3-amino-5-chloro-1H-pyridin-2-one . The InChI code is 1S/C5H5ClN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) and the InChI key is VXZVNWIPIHJGQJ-UHFFFAOYSA-N . The canonical SMILES structure is C1=C(C(=O)NC=C1Cl)N .Chemical Reactions Analysis

The compound can be converted into different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines can be converted to appropriate N-oxides .Physical And Chemical Properties Analysis

The compound has a molecular weight of 144.56 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 144.0090405 g/mol . The topological polar surface area is 55.1 Ų . The compound has a heavy atom count of 9 .科学研究应用

Application 1: Organocatalyst for Ester Aminolysis

- Methods of Application : The reaction can be performed without strictly dry and anaerobic conditions. The catalyst can be recovered quantitatively after the reaction. The method could be applied to dipeptide synthesis from methyl or benzyl esters of amino acids .

- Results or Outcomes : The reaction maintains a high enantiomeric purity of the products. The mechanism involves dual activation of ester and amine substrates through hydrogen bonding between the catalyst and substrates .

Application 2: Donor Ligand in Copper Complexes

- Summary of Application : 3-Amino-5-chloro-2-hydroxypyridine can act as a donor ligand and exist in a zwitterionic form, i.e., 5-chloropyridinium-2-olate in copper complexes . This is particularly useful in the field of coordination chemistry where it can help in the formation of complex structures.

- Methods of Application : The presence of the electron lone pair on the pyridine nitrogen allows pyridine to coordinate with a metal ion (Pb 2+ /Sn 2+), which can inhibit the formation of Pb/Sn vacancies and regulate the crystallization process .

- Results or Outcomes : This process helps in passivating the interface defects and reducing the V OC loss for mixed Sn–Pb PSCs .

Application 3: Bifunctional Additive for Stable and High-Performance Perovskite Solar Cells

- Summary of Application : 3-Amino-5-chloro-2-hydroxypyridine can act as a bifunctional additive in the fabrication of stable and high-performance perovskite solar cells . It can inhibit the formation of lead and tin vacancies and regulate the crystallization process, thereby passivating the interface defects and reducing the open-circuit voltage (VOC) loss for mixed tin-lead perovskite solar cells .

- Methods of Application : The presence of the electron lone pair on the pyridine nitrogen allows pyridine to coordinate with a metal ion (Pb 2+ /Sn 2+), which can inhibit the formation of Pb/Sn vacancies and regulate the crystallization process .

- Results or Outcomes : This process helps in passivating the interface defects and reducing the VOC loss for mixed Sn–Pb perovskite solar cells .

安全和危害

属性

IUPAC Name |

3-amino-5-chloro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZVNWIPIHJGQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615872 |

Source

|

| Record name | 3-Amino-5-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-chloro-2-hydroxypyridine | |

CAS RN |

98027-36-2 |

Source

|

| Record name | 3-Amino-5-chloro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98027-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

(R)-4-Benzyl-3-morpholinecarboxylic acid

929047-50-7

2-Amino-3-bromo-5-nitro-4-picoline

929976-32-9

5-aminoisoquinolin-1(2H)-one

93117-08-9

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)

![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)